Cas no 864922-93-0 (ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate)

Ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate is a specialized organic compound featuring a 1,2,4-thiadiazole core functionalized with a 4-methoxyphenyl group and a β-ketoester moiety. Its unique structure combines a thiadiazole heterocycle with a sulfanyl-linked butanoate ester, offering versatility in synthetic applications. The compound is of interest in medicinal and agrochemical research due to its potential as a building block for biologically active molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (carbonyl) groups enhances its reactivity, making it suitable for further derivatization. Its well-defined molecular architecture ensures consistent performance in targeted synthetic pathways.
ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate structure
864922-93-0 structure
Product Name:ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate
CAS No:864922-93-0
MF:C15H16N2O4S2
MW:352.428541183472
CID:6009020
PubChem ID:4226895
Update Time:2025-06-08

ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate
    • Butanoic acid, 4-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio]-3-oxo-, ethyl ester
    • F0698-0521
    • ethyl 4-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-3-oxobutanoate
    • 864922-93-0
    • ethyl 4-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-3-oxobutanoate
    • ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-3-oxobutanoate
    • SR-01000101562
    • SR-01000101562-1
    • AKOS024597956
    • Inchi: 1S/C15H16N2O4S2/c1-3-21-13(19)8-11(18)9-22-15-16-14(17-23-15)10-4-6-12(20-2)7-5-10/h4-7H,3,8-9H2,1-2H3
    • InChI Key: FLUBJPSQNJBRPA-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CC(=O)CSC1SN=C(C2=CC=C(OC)C=C2)N=1

Computed Properties

  • Exact Mass: 352.05514934g/mol
  • Monoisotopic Mass: 352.05514934g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 132Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 499.8±55.0 °C(Predicted)
  • pka: 9.54±0.46(Predicted)

ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate Pricemore >>

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Additional information on ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate

Research Brief on Ethyl 4-{3-(4-Methoxyphenyl)-1,2,4-Thiadiazol-5-Ylsulfanyl}-3-Oxobutanoate (CAS: 864922-93-0)

In recent years, the compound ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate (CAS: 864922-93-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiadiazole core and ester functionality, has been explored for its potential applications in drug discovery and development. The presence of the 4-methoxyphenyl group and the thiadiazole ring suggests possible bioactivity, making it a promising candidate for further investigation.

Recent studies have focused on the synthesis and pharmacological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route for ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate, highlighting its improved yield and purity compared to previous methods. The study also reported preliminary findings on its inhibitory activity against certain kinase enzymes, which are often targeted in cancer therapy. These results suggest that the compound may serve as a scaffold for developing new kinase inhibitors.

Further research has explored the compound's mechanism of action. A 2024 study published in Bioorganic & Medicinal Chemistry Letters investigated the interaction of ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate with specific protein targets using molecular docking and in vitro assays. The findings indicated that the compound exhibits moderate binding affinity to the ATP-binding site of certain kinases, supporting its potential as a lead compound for further optimization.

In addition to its kinase inhibitory properties, ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate has also been evaluated for its antimicrobial activity. A recent preprint on bioRxiv reported that the compound demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This finding opens new avenues for its application in addressing antibiotic resistance, a critical challenge in modern medicine.

Despite these promising results, challenges remain in the development of ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structural modifications and preclinical studies. However, the compound's versatile chemical structure provides a solid foundation for future research aimed at optimizing its pharmacological profile.

In conclusion, ethyl 4-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-3-oxobutanoate (CAS: 864922-93-0) represents a promising candidate in the field of medicinal chemistry, with potential applications in oncology and infectious disease treatment. Continued research efforts are essential to fully elucidate its therapeutic potential and overcome existing limitations. The compound's unique structural features and bioactivity make it a valuable subject for ongoing and future studies in chemical biology and drug discovery.

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